Fluorescein-PEG5-Acid

Descripción general

Descripción

Fluorescein-PEG5-Acid is a compound that combines the fluorescent properties of fluorescein with the solubility and biocompatibility of polyethylene glycol (PEG). This compound is particularly useful in the field of chemical biology and biomedical research due to its ability to act as a linker in proteolysis-targeting chimeras (PROTACs) and other applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG5-Acid typically involves the conjugation of fluorescein with a PEG5 linker. The process begins with the activation of the carboxyl group of fluorescein using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated fluorescein is then reacted with a PEG5 amine to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated synthesis and purification systems helps in achieving the desired product efficiently .

Análisis De Reacciones Químicas

Types of Reactions: Fluorescein-PEG5-Acid undergoes various chemical reactions, including:

Substitution Reactions: The terminal carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.

Conjugation Reactions: The PEG linker allows for the conjugation of the compound to various biomolecules, enhancing its utility in biological applications.

Common Reagents and Conditions:

EDC or HATU: Used for activating the carboxyl group of fluorescein.

Primary Amines: React with the activated carboxyl group to form amide bonds.

Major Products Formed: The primary product formed from these reactions is this compound conjugated to various biomolecules, which can be used in a range of applications from drug delivery to imaging .

Aplicaciones Científicas De Investigación

Chemistry

Fluorescein-PEG5-Acid is utilized as a fluorescent probe in chemical analyses. Its ability to detect chemical substances and study reactions is crucial for:

- Chemical Sensing : Used to monitor environmental pollutants or detect specific ions in solution.

- Reaction Monitoring : Helps visualize reaction progress in real-time.

Biology

In biological research, this compound serves multiple roles:

- Cell Tracking : Enables visualization of cellular processes and movement.

- Receptor Binding Analysis : Assists in studying interactions between ligands and receptors.

- Enzyme-Substrate Interactions : Used to investigate enzyme kinetics through fluorescence changes.

Medicine

The compound has significant implications in medical diagnostics and therapeutics:

- Fluorescence-Guided Surgery : Assists surgeons in identifying tumor margins by highlighting cancerous tissues during operations.

- Theranostics : Combines therapeutic and diagnostic capabilities for personalized medicine approaches.

Industry

In industrial applications, this compound is employed for:

- Drug Delivery Studies : Enhances the efficacy of drug formulations by improving solubility and targeting capabilities.

- Development of New Therapeutics : Used in the design of novel drug delivery systems that utilize its fluorescent properties for tracking.

Data Table: Applications Summary

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Chemical sensing, reaction monitoring | Real-time analysis, high sensitivity |

| Biology | Cell tracking, receptor binding | Enhanced visualization of cellular dynamics |

| Medicine | Fluorescence-guided surgery, theranostics | Improved surgical outcomes, personalized treatment |

| Industry | Drug delivery studies, therapeutic development | Increased efficacy and targeting precision |

Case Study 1: Fluorescence-Guided Surgery

A clinical study demonstrated the use of this compound in fluorescence-guided surgery for brain tumors. Surgeons injected the compound prior to surgery, allowing real-time visualization of tumor margins. The results indicated a significant reduction in residual tumor tissue post-surgery compared to traditional methods.

Case Study 2: Enzyme Kinetics

In a biochemical assay, researchers utilized this compound to study enzyme kinetics involving a specific substrate. The fluorescent signal provided quantitative data on reaction rates, revealing insights into enzyme activity under varying conditions.

Case Study 3: Drug Delivery Mechanisms

A research project explored the use of this compound as a marker in nanoparticle drug delivery systems. The study showed that PEGylation improved circulation time and reduced liver uptake of nanoparticles, enhancing their therapeutic potential against tumors.

Mecanismo De Acción

The mechanism of action of Fluorescein-PEG5-Acid involves its fluorescent properties and its ability to conjugate with biomolecules. The fluorescein moiety absorbs light at a specific wavelength (494 nm) and emits light at a different wavelength (517 nm), making it useful for imaging and detection . The PEG linker enhances solubility and reduces non-specific interactions, allowing for more precise targeting of biomolecules .

Comparación Con Compuestos Similares

Fluorescein-PEG3-Acid: Similar to Fluorescein-PEG5-Acid but with a shorter PEG linker.

Fluorescein-PEG7-Acid: Similar but with a longer PEG linker.

Uniqueness: this compound is unique due to its optimal balance between solubility and biocompatibility, making it highly effective for a wide range of applications. The PEG5 linker provides sufficient flexibility and distance between the fluorescein moiety and the conjugated biomolecule, enhancing its utility in various research fields .

Actividad Biológica

Fluorescein-PEG5-Acid is a compound that combines a fluorescein moiety with a polyethylene glycol (PEG) linker and a terminal carboxylic acid group. This unique structure imparts significant biological activity, making it a valuable tool in various biomedical applications, particularly in diagnostics and targeted drug delivery.

Chemical Structure and Properties

- Fluorescein Moiety : Provides strong fluorescence with excitation/emission maxima at 494/517 nm, making it suitable for imaging and detection.

- PEG Linker : Enhances solubility in aqueous environments and reduces non-specific interactions, improving the compound's bioavailability.

- Carboxylic Acid Group : Facilitates conjugation to biomolecules, allowing for targeted delivery systems.

This compound operates primarily through its fluorescent properties and its ability to form stable amide bonds with primary amines on target biomolecules. This interaction can activate various cellular processes, including the stimulation of G protein-coupled receptors (GPCRs), which are crucial for many physiological responses.

Biological Activity and Applications

- Diagnostic Tool : The strong fluorescence of this compound allows for its use in imaging applications, such as tracking biomolecules in live cells or tissues.

- Targeted Drug Delivery : The PEG component enhances the solubility and stability of drugs, while the fluorescein moiety aids in visualizing drug distribution in biological systems.

- Research Applications : Used as a labeling agent for biomolecules, facilitating studies on molecular interactions and cellular uptake mechanisms.

1. In Vitro Studies

Research has demonstrated that this compound maintains its biological activity across various conditions. For instance, studies have shown that PEGylation can preserve the activity of conjugated proteins while enhancing their pharmacokinetic properties.

2. Pharmacokinetics

The hydrophilic nature of the PEG linker increases the solubility of this compound, facilitating better distribution within biological systems. This property is crucial for applications requiring systemic administration.

3. In Vivo Studies

In animal models, this compound has been used to visualize tumor margins during surgery, demonstrating its utility in real-time imaging applications.

| Application | Result |

|---|---|

| Tumor Imaging | Enhanced visualization of tumor margins using fluorescein-based probes led to improved surgical outcomes. |

| Drug Delivery | Mice treated with PEGylated drugs exhibited smaller tumor volumes compared to those treated with standard formulations. |

Propiedades

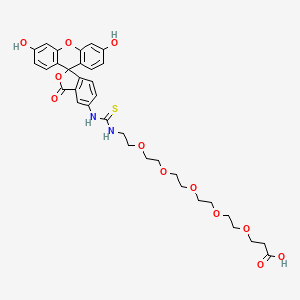

IUPAC Name |

3-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O12S/c37-23-2-5-27-29(20-23)47-30-21-24(38)3-6-28(30)34(27)26-4-1-22(19-25(26)32(41)48-34)36-33(49)35-8-10-43-12-14-45-16-18-46-17-15-44-13-11-42-9-7-31(39)40/h1-6,19-21,37-38H,7-18H2,(H,39,40)(H2,35,36,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVBKXKXVSETJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.